molecular formula C20H21N3O5S2 B3297712 N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896273-49-7

N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B3297712
CAS No.: 896273-49-7
M. Wt: 447.5 g/mol
InChI Key: XCAIBIVQCZUSIK-UHFFFAOYSA-N
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Description

N-[(2E)-6-Acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a benzothiazole-derived compound characterized by a dihydrobenzothiazole core fused with a methanesulfonylbenzamide moiety. The structure features a 2-methoxyethyl substituent at position 3 and an acetamido group at position 6, which contribute to its unique electronic and steric properties. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-13(24)21-14-8-9-16-17(12-14)29-20(23(16)10-11-28-2)22-19(25)15-6-4-5-7-18(15)30(3,26)27/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAIBIVQCZUSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide (Patent Compound)

  • Structural Features: Contains a trifluoromethyl group at position 6 and a 3-methoxyphenylacetamide side chain.
  • Biological Activity : Patent compounds in this class are designed for pharmaceutical applications, likely targeting kinases or GPCRs due to their benzothiazole-acetamide scaffold .
  • Synthesis : Likely involves coupling of benzothiazole amines with activated carboxylic acid derivatives, similar to methods described for sulfonamide analogs .

3-(2-(1H-Benzo[d]Imidazol-2-ylthio)Acetamido)-N-(2,4-Dinitrophenyl)Benzamide (W1)

  • Structural Features: Features a benzimidazole-thioacetamido linker and a 2,4-dinitrophenyl group.
  • Biological Activity : Exhibits antimicrobial and anticancer activity, attributed to the benzimidazole core and nitro substituents .
  • Synthesis: Prepared via nucleophilic substitution and amide coupling, with recrystallization in ethanol .

2-Acetamido-N-[4-(Thiazol-2-ylsulfamoyl)Phenyl]Benzothiazole-6-Carboxamide (Compound 28)

  • Structural Features : Combines a benzothiazole-carboxamide core with a thiazole-sulfonamide group. The sulfonamide moiety may enhance solubility and hydrogen-bonding capacity .
  • Synthesis: Utilizes EDC/DMAP-mediated coupling of 4-amino-N-(thiazol-2-yl)benzenesulfonamide with a carboxylic acid derivative, yielding a 20% isolated product .

4-Methoxy-N-[6-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]Benzenesulfonamide

  • Structural Features : A dihydrobenzothiazole fused with a methoxybenzenesulfonamide group. The methyl group at position 6 and methoxy substituent modulate steric and electronic effects .
  • Relevance : Demonstrates the importance of sulfonamide groups in facilitating crystallographic analysis via hydrogen-bonding networks .

Key Notes

Structural Determinants of Activity : The target compound’s methoxyethyl group may enhance solubility compared to trifluoromethyl-containing analogs, while its methanesulfonylbenzamide group could improve binding affinity via sulfonyl-mediated hydrogen bonds .

Synthetic Challenges : Low yields (e.g., 20% for Compound 28) highlight the difficulty of coupling sterically hindered benzothiazole derivatives .

Crystallographic Insights : Tools like SHELX and ORTEP-3 are critical for resolving hydrogen-bonding patterns in benzothiazole sulfonamides .

Data Gaps : Pharmacokinetic and in vivo efficacy data for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Overview of the Compound

The compound features a benzothiazole ring , an acetamido group , and a methanesulfonylbenzamide moiety , contributing to its unique chemical properties. The structural complexity allows for interactions with various biological targets, which can lead to multiple pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is often the initial step involving the reaction of appropriate precursors.
  • Introduction of Functional Groups : The acetamido and methanesulfonyl groups are introduced in subsequent steps.
  • Final Assembly : The complete structure is formed through careful control of reaction conditions including temperature and solvent choice.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The precise mechanism involves:

  • Binding to Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
  • Modulating Cellular Processes : This can affect cell proliferation, apoptosis, and other critical cellular functions.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. Studies indicate that this compound may possess:

  • Antibacterial Effects : In vitro studies suggest it inhibits the growth of pathogenic bacteria.
  • Antifungal Properties : Similar compounds have shown efficacy against fungal infections.

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The compound under consideration has shown promising results in:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)28
SK-Hep-1 (Liver)5.84
NUGC-3 (Gastric)5.66

These findings indicate potential selective cytotoxicity against tumorigenic cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Mechanisms of Anticancer Activity

The anticancer activity may involve:

  • Inhibition of Cell Cycle Progression : Disruption in cell cycle regulation leading to apoptosis.
  • Induction of Oxidative Stress : Generation of reactive oxygen species (ROS) that can trigger cell death pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that related benzothiazole compounds exhibited MIC values as low as 50 μg/mL against various microorganisms, suggesting high efficiency in antimicrobial applications .
  • Cytotoxicity Evaluation : In a comparative study, several derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the chemical structure could enhance potency against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

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